molecular formula C9H17N5S B1665967 Ametryn CAS No. 834-12-8

Ametryn

Cat. No.: B1665967
CAS No.: 834-12-8
M. Wt: 227.33 g/mol
InChI Key: RQVYBGPQFYCBGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ametryn, a member of the triazine herbicides, primarily targets broadleaf weeds and partially grasses . Its main target within these organisms is the D1 protein of photosystem II . This protein plays a crucial role in the photosynthetic electron transport chain .

Mode of Action

This compound acts by inhibiting photosynthesis at photosystem II . It binds specifically to the D1 proteins of photosystem II, thereby blocking the electron transport chain and preventing photosynthesis . This disruption of photosynthesis leads to the death of the weed, thereby controlling its growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain in photosystem II . The blockage of this pathway disrupts the plant’s ability to produce energy, leading to its death . Additionally, exposure to this compound can result in oxidative damage due to an increase in the production of reactive oxygen species (ROS) .

Pharmacokinetics

This compound is moderately soluble in water but much more so in organic solvents . It is moderately persistent in soils and can persist for a long time in water under certain conditions . The solubility of this compound can be significantly increased through the formation of multicomponent crystals , which could enhance its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is moderately persistent in soils and can persist for a long time in water under certain conditions . High rainfall, floods, and furrow irrigation can lead to the movement of this compound both vertically and laterally in soil . The persistence of this compound in the environment can lead to its accumulation, potentially impacting non-target organisms and ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ametryn is synthesized through a series of chemical reactions involving triazine derivatives. . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)
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InChI Key

RQVYBGPQFYCBGX-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C
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Molecular Formula

C9H17N5S
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DSSTOX Substance ID

DTXSID1023869
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Molecular Weight

227.33 g/mol
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Physical Description

Crystals. Melting point 190-192 °F (88-89 °C). Used as a herbicide., Colorless or white solid; [HSDB]
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Boiling Point

337 °C at 98.6 kPa
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Solubility

In water, 209 mg/L at 25 °C, Solubilities in organic solvents at 25 °C.[Table#3496]
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Density

1.18 at 22 °C
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Vapor Pressure

0.00000274 [mmHg], VP: 8.4X10-7 mm Hg at 20 °C, 2.74X10-6 mm Hg at 25 °C
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Mechanism of Action

Mode of Herbicidal Action: Like other triazines, ametryn inhibits photosynthesis and other enzymatic processes. It is a selective systemic herbicide, absorbed by the leaves and roots, with translocation acropetally in the xylem, and accumulation in the apical meristems., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that hill reaction is inhibited confirmed this. /Triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/
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Color/Form

White powder, Colorless crystals

CAS No.

834-12-8
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Melting Point

83.6 °C
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Synthesis routes and methods

Procedure details

1 g of sodium was added to 100 ml of dry methanol. The solution was allowed to cool to room temperature, 12 g of methanethiol was added, then 4.5 g atrazine, and the mixture was refluxed for 2 hours. The solvent was evaporated, the residue was dissolved in water, and the solution was extracted with ether. The extract phase was dried (MgSO4) and the solvent was evaporated. The residue was dissolved in a minimum amount of boiling hexane. The solution was cooled and the solid product was collected and dried to give 2-(methylthio)-4-(1-methylethylamino)-6-(ethylamino)-1,3,5-triazine (15A) (Ametryne).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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